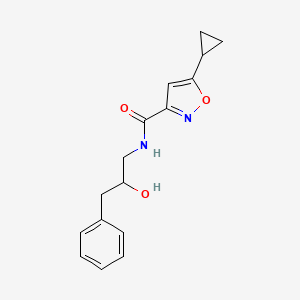

5-cyclopropyl-N-(2-hydroxy-3-phenylpropyl)-1,2-oxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-cyclopropyl-N-(2-hydroxy-3-phenylpropyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c19-13(8-11-4-2-1-3-5-11)10-17-16(20)14-9-15(21-18-14)12-6-7-12/h1-5,9,12-13,19H,6-8,10H2,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLRQMZVUIHQGTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NCC(CC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-(2-hydroxy-3-phenylpropyl)-1,2-oxazole-3-carboxamide typically involves the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction. This reaction can be catalyzed by metals such as Cu(I) or Ru(II), although metal-free synthetic routes are also being explored to reduce costs, toxicity, and waste generation . One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave-assisted conditions .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and minimize waste would be essential. The development of eco-friendly and cost-effective methods would be a priority for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-(2-hydroxy-3-phenylpropyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are commonly employed.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like Br₂ (Bromine) or HNO₃ (Nitric acid).

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

5-cyclopropyl-N-(2-hydroxy-3-phenylpropyl)-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-(2-hydroxy-3-phenylpropyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural homology with other 1,2-oxazole-3-carboxamide derivatives. Key comparisons include:

Key Observations :

- Substituent Bulk : The target compound’s hydroxy-3-phenylpropyl side chain balances polarity (via -OH) with aromaticity (phenyl), contrasting with the lipophilic 4-fluorophenyl-piperazine in and the sterically hindered 2,6-dimethylphenyl in .

- Metabolic Stability : Cyclopropyl substituents (target compound and ) may reduce oxidative metabolism compared to isopropyl groups (), which are prone to CYP450-mediated degradation .

- Binding Interactions : The hydroxy group in the target compound could mimic water-mediated interactions in enzyme active sites, a feature absent in and .

Physicochemical Properties

Biological Activity

5-Cyclopropyl-N-(2-hydroxy-3-phenylpropyl)-1,2-oxazole-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on existing research findings.

The synthesis of this compound typically involves the reaction of cyclopropyl amines with isoxazole derivatives under controlled conditions. The reaction often utilizes coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. Purification is usually achieved through recrystallization or chromatography.

Chemical Structure

The compound features a cyclopropyl group and an isoxazole ring, which contribute to its unique reactivity and biological interactions. The presence of the hydroxyl group enhances its solubility and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. This compound has shown potential in modulating enzymatic activities, which may lead to therapeutic effects in various diseases.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting disease processes such as cancer or inflammation.

- Receptor Interaction: Its structure allows it to bind to certain receptors, influencing signaling pathways critical for cellular function.

Research Findings

Recent studies have evaluated the compound's efficacy in various biological assays. Notable findings include:

- Anticancer Activity: In vitro studies demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.

- Antimicrobial Properties: Preliminary tests indicate that this compound has antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in infectious disease treatment.

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on human neuroblastoma SH-SY5Y cells showed that treatment with the compound resulted in a significant reduction in cell viability compared to control groups. The IC50 value was determined to be approximately 15 µM, indicating potent activity against this cancer cell line .

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting effective antibacterial properties .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar isoxazole derivatives was conducted:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | Similar | Moderate anticancer activity |

| Compound B | Similar | Weak antimicrobial properties |

| This compound | Unique | Strong anticancer and antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.